![molecular formula C24H22N6O5 B2687957 Methyl 4-[2-(benzylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate CAS No. 1031966-22-9](/img/structure/B2687957.png)
Methyl 4-[2-(benzylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[2-(benzylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate, also known as MQAE, is a fluorescent probe molecule that is widely used in scientific research. It is a quinoline derivative that is commonly used to study the properties of ion channels, membrane transporters, and other biological molecules. MQAE is a highly sensitive and versatile tool that has been used in a wide variety of applications, from basic research to drug discovery.
Scientific Research Applications
5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
This compound is a hydantoin derivative synthesized through a three-component reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate . Let’s explore its applications:
a. Medicinal Chemistry: Hydantoins, structurally related to barbiturates, have been used as anticonvulsant drugs. Compounds like phenytoin, phosphenytoin, and ethotoin fall into this category. Their calcium channel-blocking properties make them effective in treating epilepsy and other neurological disorders . Researchers may investigate the potential of this compound as a novel anticonvulsant or explore its interactions with calcium channels.
b. Biological Activities: Hydantoin derivatives exhibit diverse biological activities. Some examples include:
- Antidiabetic Properties : Certain hydantoin derivatives have shown antidiabetic effects .
- Antimicrobial and Antiviral Effects : Investigating its potential as an antimicrobial or antiviral agent could be valuable .
- Antitumoral Activity : Hydantoin derivatives have been studied for their potential in cancer treatment .
c. Agrochemical Applications: Hydantoins are also used in agrochemistry. They serve as herbicidal and antifungal agents . Researchers could explore their effectiveness in crop protection.
Methyl 4-[2-(benzylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
This compound is intriguing due to its unique structure. Let’s explore its potential applications:
a. Medicinal Chemistry: Given its quinoline-based structure, researchers might investigate its interactions with biological targets. Quinolines are known for their diverse pharmacological activities, including antimalarial, antitumor, and anti-inflammatory effects. This compound could be a starting point for drug discovery efforts.
b. Anticancer Properties: Quinoline derivatives have been explored for their anticancer potential. Researchers could assess whether this compound exhibits cytotoxic effects against cancer cells .
c. Herbicidal or Pesticidal Activity: Considering its structural features, this compound might have herbicidal or pesticidal properties. Researchers could evaluate its effectiveness in controlling pests or weeds.
d. Synthetic Methodology: The synthesis of this compound involves interesting chemistry, including the introduction of the benzylamino group. Researchers could study its synthetic pathways and explore modifications for improved yields or selectivity.
properties
IUPAC Name |
5-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O5/c1-4-34-19-10-5-15(11-20(19)33-3)22-27-21(35-28-22)13-29-14-25-23-18(24(29)31)12-26-30(23)16-6-8-17(32-2)9-7-16/h5-12,14H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPNQCGTUOLUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

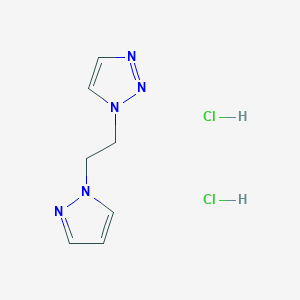
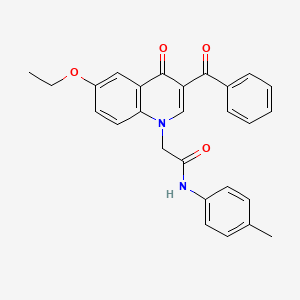
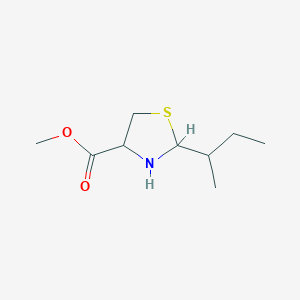
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzofuran-2-carboxamide](/img/structure/B2687880.png)
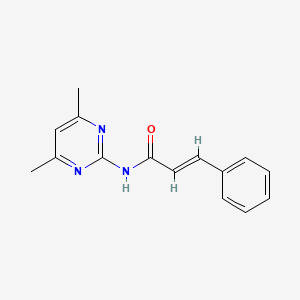
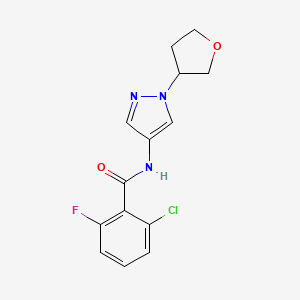


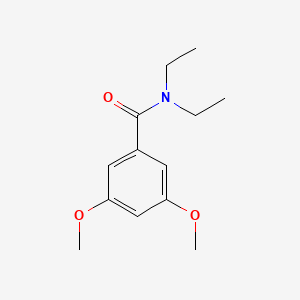
![3-(3-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687889.png)
![5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2687890.png)
![1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2687891.png)

